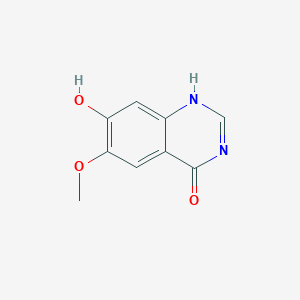

7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one

描述

属性

IUPAC Name |

7-hydroxy-6-methoxy-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-14-8-2-5-6(3-7(8)12)10-4-11-9(5)13/h2-4,12H,1H3,(H,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHLRYPLSYOYNQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)NC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80597261 | |

| Record name | 7-Hydroxy-6-methoxyquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162012-72-8 | |

| Record name | 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162012-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Hydroxy-6-methoxyquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-METHOXY-7-HYDROXYQUINAZOLIN-4-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one

This technical guide provides a comprehensive overview of a validated synthesis protocol for 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one, a key intermediate in the preparation of various biologically active compounds, including antitumor agents.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Overview of Synthetic Strategy

The primary and most efficient synthesis of this compound, also known as 6-Hydroxy-7-methoxyquinazolin-4(3H)-one, involves the selective demethylation of its precursor, 6,7-dimethoxyquinazolin-4-one. This method is advantageous due to its high yield and relatively straightforward procedure. The reaction utilizes L-methionine in the presence of methanesulfonic acid to achieve the regioselective removal of the methyl group at the 6-position.

An alternative synthetic route begins with isovanillin, which undergoes a multi-step process including cyanation, nitration, reduction, and cyclization to yield the desired product.[2] However, this guide will focus on the more direct demethylation pathway for which detailed experimental data is readily available.

Experimental Protocol: Demethylation of 6,7-Dimethoxyquinazolin-4-one

This section details the experimental procedure for the synthesis of this compound from 6,7-dimethoxyquinazolin-4-one.

Materials and Reagents:

-

6,7-Dimethoxyquinazolin-4-one

-

L-Methionine

-

Methanesulfonic acid

-

40% aqueous sodium hydroxide solution

-

Ice

-

Water

Procedure:

-

In a suitable reaction vessel, dissolve 3.06 g of 6,7-dimethoxyquinazolin-4-one in 20 mL of methanesulfonic acid.[1]

-

To this solution, add 2.66 g of L-methionine.[1]

-

Heat the reaction mixture to 100 °C and maintain this temperature with stirring for 22 hours.[1] The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC).

-

Upon completion of the reaction, cool the mixture and carefully add it to crushed ice.[1]

-

Neutralize the acidic solution by the slow addition of a 40% aqueous sodium hydroxide solution until a neutral pH is achieved. This will induce the precipitation of the product.[1]

-

Collect the solid product by filtration under reduced pressure.[1]

-

Wash the collected solid with water.[1]

-

Air-dry the final product to obtain this compound.[1]

Quantitative Data

The following table summarizes the quantitative data obtained from the described synthesis protocol.

| Parameter | Value | Reference |

| Starting Material | 6,7-Dimethoxyquinazolin-4-one | [1] |

| Reagents | L-Methionine, Methanesulfonic acid | [1] |

| Reaction Temperature | 100 °C | [1] |

| Reaction Time | 22 hours | [1] |

| Product Yield | 2.67 g (94%) | [1] |

| Melting Point | >255 °C | [3] |

| Molecular Formula | C₉H₈N₂O₃ | [4] |

| Molecular Weight | 192.17 g/mol | [4] |

| ¹H-NMR (300MHz, DMSO-d6) | δ 11.94 (s, 1H), 9.81 (s, 1H), 7.92 (d, 1H), 7.39 (s, 1H), 7.11 (s, 1H), 3.91 (s, 3H) | [1] |

Visualization of the Synthetic Pathway

The following diagram illustrates the chemical transformation involved in the synthesis of this compound.

Caption: Synthesis of this compound.

Conclusion

The described protocol provides an efficient and high-yielding method for the synthesis of this compound. The detailed experimental procedure and characterization data serve as a valuable resource for researchers engaged in the synthesis of quinazoline-based compounds for potential therapeutic applications. The use of readily available starting materials and a straightforward work-up procedure makes this an attractive method for both small-scale and larger-scale preparations.

References

- 1. 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one | 179688-52-9 [chemicalbook.com]

- 2. CN104130199A - Preparation method for 7-methoxy-6-(3-morpholine-4-yl-propoxy)quinazoline-4-(3H)-one - Google Patents [patents.google.com]

- 3. This compound | 162012-72-8 [sigmaaldrich.com]

- 4. 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one | C9H8N2O3 | CID 135446413 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties and Biological Activity of 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the physicochemical properties of 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one, a heterocyclic compound belonging to the quinazolinone class. Quinazolinone derivatives are of significant interest in medicinal chemistry due to their broad range of biological activities, including anticancer and anti-inflammatory properties. This guide summarizes key quantitative data, outlines detailed experimental protocols for property determination, and explores a primary mechanism of action for this class of compounds.

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While experimental data for this compound is limited, the following table summarizes available data for the compound and its close structural analog, 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one, to provide valuable insights.

| Property | This compound | 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one (Analog) |

| Molecular Formula | C₉H₈N₂O₃ | C₉H₈N₂O₃[1] |

| Molecular Weight | 192.17 g/mol | 192.17 g/mol [1] |

| Melting Point (°C) | >255 | 293[2] |

| Boiling Point (°C) | 420.0 ± 55.0 (Predicted) | 420.0 ± 55.0 (Predicted)[2] |

| pKa | Not Experimentally Determined | 9.39 ± 0.20 (Predicted)[2] |

| LogP (Octanol-Water) | Not Experimentally Determined | 0.3 (Computed)[1] |

| Solubility | Not Experimentally Determined | Slightly soluble in DMSO and Methanol[2] |

Biological Activity: Inhibition of EGFR Signaling Pathway

Quinazolinone-based compounds are recognized for their potential as anticancer agents, often functioning as kinase inhibitors. A prominent target for this class of molecules is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase (RTK). Overactivation of the EGFR signaling pathway is a key driver in the proliferation and survival of various cancer cells.

This compound, as a quinazolinone derivative, is hypothesized to act as an inhibitor of the EGFR signaling cascade. The mechanism involves competitive binding to the ATP-binding site within the intracellular kinase domain of EGFR. This inhibition prevents receptor autophosphorylation, thereby blocking downstream signaling cascades such as the RAS-RAF-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and angiogenesis.[3][4][5][6][7]

Below is a diagram illustrating the EGFR signaling pathway and the inhibitory action of a quinazolinone-based drug.

Experimental Protocols

Detailed and standardized protocols are essential for the accurate determination of physicochemical properties. The following sections describe common methodologies applicable to this compound.

Synthesis of this compound

A general procedure for the synthesis of a closely related analog, 6-hydroxy-7-methoxyquinazolin-4-one, involves the demethylation of 6,7-dimethoxyquinazolin-4-one and can be adapted for the target compound.[2]

-

Dissolution: Dissolve the precursor, 6,7-dimethoxyquinazolin-4-one, in methanesulfonic acid.

-

Reaction: Add L-methionine to the solution and stir the reaction mixture at 100°C for approximately 22 hours.

-

Workup: After the reaction is complete, add ice to the mixture and neutralize it to a neutral pH using a 40% aqueous sodium hydroxide solution to facilitate the crystallization of the product.

-

Isolation: Collect the resulting solid product by filtration under reduced pressure.

-

Purification: Wash the collected solid with water and subsequently air dry to yield the final product.

Melting Point Determination

The melting point is determined by observing the temperature range over which the solid compound transitions to a liquid.

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube, sealed at one end.[8]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer.[9]

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point.[8]

-

Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded. This range is the melting point.[10]

pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the dissociation constant (pKa) of a compound.[11]

-

Solution Preparation: Prepare a solution of the compound at a known concentration (e.g., 1 mM) in a suitable solvent system. For poorly soluble compounds, a co-solvent system may be necessary.[11]

-

Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a vessel with a magnetic stirrer and immerse the pH electrode.[11]

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of titrant.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.[12]

LogP Determination (Shake-Flask Method)

The shake-flask method is the traditional and most reliable method for experimentally determining the octanol-water partition coefficient (LogP).[13][14]

-

Phase Saturation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., pH 7.4 phosphate buffer) with n-octanol to ensure thermodynamic equilibrium.[14]

-

Partitioning: Dissolve a known amount of the compound in one of the phases. Mix a measured volume of this solution with a measured volume of the other pre-saturated phase in a flask.

-

Equilibration: Agitate the flask for a sufficient period (e.g., 24 hours) to allow the compound to partition between the two phases until equilibrium is reached.[15]

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.

-

Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase.

Aqueous Solubility Determination

Aqueous solubility can be determined using several methods, with the shake-flask method being considered the "gold standard" for thermodynamic solubility.[16][17]

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., at pH 7.4) in a vial.[17]

-

Equilibration: Agitate the vial at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that a saturated solution in equilibrium with the solid is formed.[17][18]

-

Separation: Separate the undissolved solid from the solution by filtration or centrifugation.

-

Quantification: Determine the concentration of the dissolved compound in the clear filtrate or supernatant using a validated analytical method (e.g., HPLC-UV or LC/MS).[19]

-

Result: The measured concentration represents the aqueous solubility of the compound under the specified conditions.

References

- 1. 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one | C9H8N2O3 | CID 135446413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one | 179688-52-9 [chemicalbook.com]

- 3. medschool.co [medschool.co]

- 4. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]

- 7. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 8. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 9. pennwest.edu [pennwest.edu]

- 10. byjus.com [byjus.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]

- 13. LogP / LogD shake-flask method [protocols.io]

- 14. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. pharmajournal.net [pharmajournal.net]

- 19. Aqueous Solubility Assay - Enamine [enamine.net]

An In-depth Technical Guide to 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one

Chemical Identity and Structure

6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one is a substituted quinazolinone, a class of heterocyclic compounds with a broad range of biological activities.[1] It is a key intermediate in the synthesis of various biologically active molecules, including kinase inhibitors and antitumor agents.[2]

Chemical Structure:

Figure 1. Chemical structure of 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one.

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference |

| CAS Number | 179688-52-9 | [2] |

| Molecular Formula | C₉H₈N₂O₃ | [3] |

| Molecular Weight | 192.17 g/mol | [3] |

| IUPAC Name | 6-hydroxy-7-methoxy-3H-quinazolin-4-one | [3] |

| SMILES | COC1=C(C=C2C(=C1)N=CNC2=O)O | [3] |

| InChIKey | OKZIRNNFVQCDSA-UHFFFAOYSA-N | [3] |

Synthesis

The synthesis of 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one can be achieved through the demethylation of 6,7-dimethoxyquinazolin-4-one.

Experimental Protocol: Synthesis from 6,7-dimethoxyquinazolin-4-one

This protocol describes the synthesis of 6-hydroxy-7-methoxyquinazolin-4-one from 6,7-dimethoxyquinazolin-4-one using L-methionine in methanesulfonic acid.[2]

Materials:

-

6,7-dimethoxyquinazolin-4-one

-

L-methionine

-

Methanesulfonic acid

-

40% aqueous sodium hydroxide solution

-

Ice

Procedure:

-

Dissolve 3.06 g of 6,7-dimethoxyquinazolin-4-one in 20 mL of methanesulfonic acid.

-

Add 2.66 g of L-methionine to the solution.

-

Stir the reaction mixture at 100 °C for 22 hours.

-

After the reaction is complete, cool the mixture and add ice.

-

Neutralize the solution to a neutral pH with a 40% aqueous sodium hydroxide solution to induce product crystallization.

-

Collect the solid product by filtration under reduced pressure.

-

Wash the solid with water.

-

Air dry the product to obtain 6-hydroxy-7-methoxyquinazolin-4-one.

Yield: 2.67 g (94%)[2]

Characterization Data:

-

¹H-NMR (300MHz, DMSO-d6): δ 11.94 (s, 1H), 9.81 (s, 1H), 7.92 (d, J=Hz, 1H), 7.39 (s, 1H), 7.11 (s, 1H), 3.91 (s, 3H).[2]

Synthesis Workflow

Caption: Synthesis workflow for 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one.

Biological Activity and Potential Applications

Quinazolinone derivatives are recognized for their wide spectrum of pharmacological activities.[1] While specific studies on the biological effects of 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one are limited, the broader class of quinazolinones has been extensively investigated.

General Biological Activities of Quinazolinones:

-

Anticancer: Many quinazolinone derivatives have shown potent cytotoxic activity against various cancer cell lines. Some act as inhibitors of tubulin polymerization, a key process in cell division.[4]

-

Anti-inflammatory: Certain derivatives exhibit anti-inflammatory properties.[1]

-

Antimicrobial: The quinazolinone scaffold is found in compounds with activity against bacteria and fungi.[1]

-

Antihypertensive: Some quinazoline derivatives, such as bunazosin and alfuzosin, are used as antihypertensive agents.[1]

-

Anti-HIV: The quinazolinone core is present in some compounds investigated for their anti-HIV activity.[1]

6-Hydroxy-7-methoxy-4(1H)-quinazolinone has been used as a reactant in the preparation of 4-anilinoquinazoline derivatives that have demonstrated antitumor activities and in the synthesis of 2-arylbenzothiazoles as kinase inhibitors.[2]

General Biological Activities of the Quinazolinone Scaffold

Caption: Overview of the diverse biological activities of the quinazolinone scaffold.

Future Directions

While the quinazolinone scaffold is well-established in medicinal chemistry, further investigation into the specific biological activities and mechanisms of action of 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one is warranted. Future research could focus on:

-

Screening for activity against a broader range of biological targets.

-

Elucidation of specific signaling pathways modulated by this compound.

-

Synthesis and evaluation of novel derivatives to optimize potency and selectivity.

This technical guide provides a foundational understanding of 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one for researchers, scientists, and drug development professionals. The provided data and protocols can serve as a starting point for further exploration of this and related compounds.

References

- 1. ptfarm.pl [ptfarm.pl]

- 2. 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one | 179688-52-9 [chemicalbook.com]

- 3. 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one | C9H8N2O3 | CID 135446413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,3-Dihydroquinazolin-4(1 H)-ones and quinazolin-4(3 H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Quinazolinone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinazolinone scaffold, a fused heterocyclic system, has emerged as a privileged structure in medicinal chemistry, consistently demonstrating a broad spectrum of pharmacological activities.[1][2] Its derivatives have been extensively explored, leading to the development of several clinically approved drugs.[2][3] This technical guide provides an in-depth overview of the significant biological activities of quinazolinone derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. It includes a compilation of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways to serve as a comprehensive resource for researchers in the field.

Anticancer Activity

Quinazolinone derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[4][5] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and proteins crucial for cancer cell proliferation and survival, such as epidermal growth factor receptor (EGFR), tubulin, and components of the PI3K/Akt signaling pathway.[6][7][8]

Quantitative Anticancer Activity Data

The anticancer efficacy of various quinazolinone derivatives has been quantified through in vitro cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. The following tables summarize the IC50 values of selected quinazolinone derivatives against different cancer cell lines.

Table 1: Cytotoxicity (IC50 in µM) of Quinazolinone Derivatives against Various Cancer Cell Lines

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Fluoroquinazolinone G | MCF-7 | 0.44 | [6] |

| Fluoroquinazolinone E | MDA-MBA-231 | 0.43 | [6] |

| 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one (8b) | EGFR-TK | 0.00137 | [9] |

| Quinazolinone 23 | PC-3, A549, MCF-7, A2780 | 0.016 - 0.19 | [10] |

| Quinazolinone 32 | A549 | 0.02 | [10] |

| Quinazolinone 37 | MCF-7, HepG-2, A549 | 2.86, 5.9, 14.79 | [10] |

| Quinazolinone 53 | MCF-7, HepG-2 | 2.09, 2.08 | [10] |

| Quinazolinone derivative 22a | MDA-MB-231 | 3.21 | [5] |

| Quinazolinone derivative 22a | HT-29 | 7.23 | [5] |

| 4-arylamino-quinazoline 8 | EGFRwt | 0.0008 | [11] |

| 4-arylamino-quinazoline 8 | EGFRT790M/L858R | 0.0027 | [11] |

| Cinnamamide-quinazoline 9 | Various EGFR mutant cells | High antiproliferative activity | [11] |

| Sulfamoyl-aryl-quinazoline 24 | A549 | 6.54 | [11] |

| Sulfamoyl-aryl-quinazoline 24 | A431 | 4.04 | [11] |

| Quinazolinone 23 (allosteric inhibitor) | Ba/F3 EGFR L858R/T790M | 0.72 | [12] |

| Quinazolinone 23 (allosteric inhibitor) | Ba/F3 EGFR L858R/T790M/C797S | 0.05 | [12] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[13][14]

Principle: In viable cells, mitochondrial NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow tetrazolium salt MTT to insoluble purple formazan crystals.[13][15] The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[13]

-

Compound Treatment: Prepare serial dilutions of the quinazolinone derivatives in the culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[16]

-

MTT Addition: After the incubation period, add 10-28 µL of MTT solution (typically 2-5 mg/mL in phosphate-buffered saline) to each well. Incubate for 1.5-4 hours at 37°C.[14][17]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in DMF/acetic acid, to each well to dissolve the formazan crystals.[13][16][17]

-

Absorbance Measurement: Gently shake the plate to ensure complete solubilization. Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of greater than 650 nm is also used.[14]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways in Anticancer Activity

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell growth and proliferation.[9] Its overexpression or mutation is common in many cancers, making it a key target for anticancer therapies.[1][12] Quinazolinone derivatives are prominent among EGFR tyrosine kinase inhibitors (EGFR-TKIs).[1]

Caption: Inhibition of the EGFR signaling pathway by quinazolinone derivatives.

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for cell division.[8] Several quinazolinone derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[8][18]

Caption: Mechanism of tubulin polymerization inhibition by quinazolinones.

The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical intracellular signaling cascade that regulates cell growth, survival, and metabolism.[19] Its dysregulation is a hallmark of many cancers.[20] Some quinazolinone derivatives have been developed as inhibitors of this pathway.[7]

Caption: Quinazolinone-mediated inhibition of the PI3K/Akt signaling pathway.

Antimicrobial Activity

Quinazolinone derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi.[21] Their mechanisms of action often involve the inhibition of essential microbial enzymes like DNA gyrase.[22][23]

Quantitative Antimicrobial Activity Data

The antimicrobial potency of quinazolinone derivatives is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Table 2: Antimicrobial Activity (MIC in µg/mL) of Quinazolinone Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Hydrazone derivative 4a | E. coli | 2 | [22] |

| Hydrazone derivative 4a | S. aureus | 4 | [22] |

| Hydrazone derivative 4a | B. subtilis | 4 | [22] |

| Hydrazone derivative 4a | S. typhimurium | 8 | [22] |

| Hydrazone derivative 4a | C. albicans | 2 | [22] |

| Hydrazone derivative 4a | M. phaseolina | 8 | [22] |

| Formyl-pyrazole derivative 5a | Various bacteria and fungi | 1 - 16 | [22] |

| Pyrrolidine derivative 16 | S. aureus | 0.5 (mg/mL) | [21] |

| Pyrrolidine derivative 20 | B. subtilis | 0.5 (mg/mL) | [21] |

| Pyrrolidine derivative 19 | P. aeruginosa | 0.15 (mg/mL) | [21] |

| Quinazolinone 27 | S. aureus strains | ≤0.5 | [24] |

Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a common technique for screening the antimicrobial activity of new compounds.

Procedure:

-

Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) and pour it into sterile Petri dishes.

-

Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard). Evenly spread the inoculum over the surface of the agar plate using a sterile swab.

-

Well Creation: Aseptically create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.

-

Compound Application: Add a defined volume (e.g., 100 µL) of the quinazolinone derivative solution (at a known concentration) into each well. A solvent control and a standard antibiotic are also tested.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Mechanism of Action: DNA Gyrase Inhibition

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, repair, and transcription.[25] It introduces negative supercoils into DNA, a process that is vital for bacterial survival.[25] Quinazolinones can inhibit this enzyme, leading to bacterial cell death.[22][26]

Caption: Inhibition of bacterial DNA gyrase by quinazolinone derivatives.

Anti-inflammatory Activity

Several quinazolinone derivatives have been reported to possess significant anti-inflammatory properties.[27] The carrageenan-induced paw edema model is a standard in vivo assay for evaluating acute anti-inflammatory activity.[28][29]

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory effect is often measured as the percentage inhibition of paw edema compared to a control group.

Table 3: Anti-inflammatory Activity of Quinazolinone Derivatives in Carrageenan-Induced Paw Edema Model

| Compound/Derivative | Dose | % Inhibition of Edema | Reference |

| 2,3,6-trisubstituted quinazolinones | - | 10.28 - 53.33% | [27] |

| 4-nitrostyryl-substituted quinazolinone | 200 mg/kg | 62.2 - 80.7% | [27] |

| 3-naphtalene-substituted quinazolinone | 50 mg/kg | 19.69 - 59.61% | [27] |

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

Principle: Subplantar injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent induces a biphasic inflammatory response characterized by edema.[3][29] The first phase is mediated by histamine, serotonin, and bradykinin, while the second, later phase is primarily mediated by prostaglandins.[3]

Procedure:

-

Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory conditions for a few days before the experiment.

-

Compound Administration: Administer the test quinazolinone derivative orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin or ibuprofen).

-

Induction of Edema: After a set period (e.g., 30-60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each animal.[28][29]

-

Paw Volume Measurement: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[28]

-

Data Analysis: Calculate the percentage increase in paw volume for each group. The percentage inhibition of edema for the treated groups is calculated using the following formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 where ΔV is the change in paw volume.

Anticonvulsant Activity

Quinazolinone derivatives, including the well-known methaqualone, have been investigated for their anticonvulsant and central nervous system depressant activities.[30][31] The maximal electroshock (MES) seizure test is a primary screening model for identifying compounds effective against generalized tonic-clonic seizures.[27][32]

Quantitative Anticonvulsant Activity Data

The anticonvulsant potency is often expressed as the median effective dose (ED50), the dose required to protect 50% of the animals from seizures.

Table 4: Anticonvulsant Activity (ED50 in mg/kg) of Quinazolinone Derivatives in MES Test

| Compound/Derivative | ED50 (mg/kg) | Reference |

| Quinazolinone 5f | 28.90 | [33] |

| Quinazolinone 5b | 47.38 | [33] |

| Quinazolinone 5c | 56.40 | [33] |

| N-substituted-6-fluoro-quinazoline-4-amine 5d | 140 | [30] |

| N-substituted-6-fluoro-quinazoline-4-amine 5b | 152 | [30] |

| N-substituted-6-fluoro-quinazoline-4-amine 5c | 165 | [30] |

| 1,3-bis-(prop-2-ynyl)-quinazoline-2,4-(1H,3H)-dione (9a) | ~10-fold less active than phenytoin | [34] |

Experimental Protocol: Maximal Electroshock Seizure (MES) Test

Principle: This test induces a generalized tonic-clonic seizure by delivering a supramaximal electrical stimulus to the brain.[32] The endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[32]

Procedure:

-

Animal Preparation: Use mice or rats, and allow them to acclimatize.

-

Compound Administration: Administer the test quinazolinone derivative, vehicle, or a standard anticonvulsant drug (e.g., phenytoin, carbamazepine) intraperitoneally or orally.

-

Seizure Induction: At the time of peak effect of the drug, deliver an alternating current electrical stimulus through corneal or auricular electrodes. Typical stimulus parameters for mice are 50 mA at 60 Hz for 0.2 seconds.[32]

-

Observation: Immediately after the stimulus, observe the animal for the characteristic seizure pattern: tonic flexion followed by tonic extension of the hindlimbs.

-

Endpoint: An animal is considered protected if the tonic hindlimb extension is absent.

-

Data Analysis: The percentage of protected animals in each group is calculated. The ED50 can be determined by testing a range of doses and using probit analysis.[32] Neurotoxicity is often assessed in parallel using the rotarod test.[30]

Conclusion

The quinazolinone scaffold continues to be a highly fruitful source of biologically active compounds with therapeutic potential across a range of diseases. The diverse pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects, underscore the versatility of this heterocyclic core. This technical guide has provided a consolidated resource of quantitative data, detailed experimental methodologies, and mechanistic pathway visualizations to aid researchers in the rational design and development of novel quinazolinone-based therapeutic agents. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of new and improved drug candidates based on this remarkable scaffold.

References

- 1. brieflands.com [brieflands.com]

- 2. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 3. benchchem.com [benchchem.com]

- 4. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 15. broadpharm.com [broadpharm.com]

- 16. MTT (Assay protocol [protocols.io]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Inhibition of PI3K/Akt signaling: an emerging paradigm for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. inotiv.com [inotiv.com]

- 29. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 30. mdpi.com [mdpi.com]

- 31. creative-bioarray.com [creative-bioarray.com]

- 32. benchchem.com [benchchem.com]

- 33. Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Synthesis and anticonvulsant activity of acetylenic quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Presumed Mechanism of Action of 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one

Disclaimer: Scientific literature with specific, in-depth mechanistic studies, quantitative data, and detailed experimental protocols for 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one is limited. This guide is constructed based on the known biological activities of the broader quinazolinone and 2,3-dihydroquinazolin-4(1H)-one class of compounds, to which it belongs. The information herein is inferred from studies on structurally related molecules and should be considered a putative mechanism of action that requires experimental validation for the specific compound .

Introduction

The quinazolinone scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and central nervous system effects.[1][2][3] The 2,3-dihydroquinazolin-4(1H)-one core, in particular, is considered a "privileged scaffold" in drug design, indicating its ability to bind to a variety of biological targets.[4] This document outlines the probable mechanism of action for this compound, focusing on its potential as a cytotoxic agent, likely acting through the inhibition of tubulin polymerization, a mechanism observed in structurally similar compounds.[5][6]

Core Structure and Physicochemical Properties

The core structure of the compound is a dihydroquinazolinone ring with hydroxyl and methoxy substitutions at positions 7 and 6, respectively. These substitutions are known to influence the molecule's electronic distribution, lipophilicity, and potential for hydrogen bonding, all of which are critical for its pharmacokinetic and pharmacodynamic properties.[7]

| Property | Value | Reference |

| Molecular Formula | C₉H₈N₂O₃ | [8] |

| Molecular Weight | 192.17 g/mol | [8] |

| IUPAC Name | 6-hydroxy-7-methoxy-3H-quinazolin-4-one (for a closely related isomer) | [8] |

Note: Data presented for the closely related isomer 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one due to the lack of specific data for the 7-hydroxy-6-methoxy isomer.

Putative Mechanism of Action: Inhibition of Tubulin Polymerization

A significant body of research on substituted quinazolinones points towards the disruption of microtubule dynamics as a primary mechanism for their cytotoxic effects.[5][6][9] It is hypothesized that this compound acts as a tubulin polymerization inhibitor.

Signaling Pathway

The proposed mechanism involves the binding of the compound to tubulin, preventing its polymerization into microtubules. This disruption of microtubule formation and function leads to cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis. Molecular modeling studies on similar quinazolinones suggest that these compounds may interact with the colchicine binding site on β-tubulin.[5]

Caption: Hypothesized signaling pathway of tubulin polymerization inhibition.

Potential as a Kinase Inhibitor

The quinazolinone core is also a well-established scaffold for the development of kinase inhibitors, particularly targeting receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR).[10] For instance, the anticancer drug gefitinib, an EGFR inhibitor, features a quinazoline core. The 7-methoxy-6-substituted pattern is found in intermediates for the synthesis of such kinase inhibitors.[11] Therefore, an alternative or complementary mechanism of action for this compound could be the inhibition of specific protein kinases involved in cancer cell proliferation and survival.

Experimental Protocols

The following are representative experimental protocols for assays commonly used to evaluate the mechanism of action of compounds with suspected tubulin-targeting and cytotoxic activities. These are generalized protocols and would require optimization for the specific compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compound on cancer cell lines.

-

Cell Seeding: Plate human cancer cell lines (e.g., MCF-7, HCT116) in 96-well plates and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the concentration that inhibits 50% of cell growth (GI₅₀).[5]

In Vitro Tubulin Polymerization Assay

This biochemical assay directly measures the effect of the compound on tubulin polymerization.[12]

-

Reaction Mixture: Prepare a reaction mixture containing purified tubulin in a polymerization buffer.

-

Compound Addition: Add different concentrations of the test compound or a vehicle control.

-

Initiation of Polymerization: Initiate polymerization by raising the temperature to 37°C.

-

Monitoring Polymerization: Monitor the change in absorbance at 340 nm over time using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.

-

Data Analysis: Compare the polymerization curves of treated samples with controls to determine the inhibitory effect.[12]

Caption: Generalized workflow for a tubulin polymerization assay.

Cell Cycle Analysis

This assay determines the effect of the compound on cell cycle progression.

-

Cell Treatment: Treat a cancer cell line with the compound at its GI₅₀ concentration for a specified time (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol.

-

Staining: Stain the cells with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[13]

Quantitative Data for Related Compounds

Due to the absence of specific quantitative data for this compound, the following table summarizes data for structurally related quinazolinone derivatives to provide a context for potential potency.

| Compound | Assay | Cell Line/Target | IC₅₀/GI₅₀ | Reference |

| 2-(2-methoxystyryl)quinazolin-4(3H)-one | Cytotoxicity (MTT) | HT29 (Colon Cancer) | Sub-μM | [5] |

| 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one | Cytotoxicity (MTT) | HT29, U87, A2780, H460, BE2-C | <50 nM | [5] |

| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | Antiproliferative | NCI-60 Panel | Sub-nanomolar | [9] |

| 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one (related heterocyclic core) | Cytotoxicity (MTT) | AGS (Gastric Cancer) | 2.63 µM | [13] |

Conclusion

References

- 1. jocpr.com [jocpr.com]

- 2. researchgate.net [researchgate.net]

- 3. Antioxidant and Cytotoxic Activity of New Polyphenolic Derivatives of Quinazolin-4(3H)-one: Synthesis and In Vitro Activities Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. 6-Methoxy-3,4-dihydroquinazolin-2(1H)-one () for sale [vulcanchem.com]

- 8. 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one | C9H8N2O3 | CID 135446413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 7-methoxy-6-nitroquinazolin-4(3H)-one | 1012057-47-4 | Benchchem [benchchem.com]

- 11. CN104130199A - Preparation method for 7-methoxy-6-(3-morpholine-4-yl-propoxy)quinazoline-4-(3H)-one - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one is a key heterocyclic organic compound, primarily recognized for its role as a crucial intermediate in the synthesis of high-profile pharmaceutical agents. Most notably, it serves as a foundational building block in the multi-step production of Gefitinib (Iressa®), a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase used in the treatment of certain cancers. While the quinazolinone scaffold is a well-established pharmacophore with a broad spectrum of biological activities, including anticancer and antimicrobial properties, the direct biological profile of this compound itself is not extensively documented in publicly available literature. This guide provides a comprehensive review of the synthesis of this compound, its chemical properties, and its significance in medicinal chemistry, alongside an overview of the biological activities associated with the broader class of 6,7-disubstituted quinazolin-4-ones to infer its potential therapeutic relevance.

Chemical Properties

| Property | Value | Source |

| IUPAC Name | 6-hydroxy-7-methoxy-3H-quinazolin-4-one | PubChem |

| CAS Number | 179688-52-9 | ChemicalBook[1] |

| Molecular Formula | C₉H₈N₂O₃ | PubChem[2] |

| Molecular Weight | 192.17 g/mol | PubChem[2] |

Synthesis

The most commonly cited synthesis of this compound involves the selective demethylation of its precursor, 6,7-dimethoxyquinazolin-4(3H)-one. This method is advantageous for its regioselectivity and good yield.

Experimental Protocol: Synthesis from 6,7-dimethoxyquinazolin-4-one

A general and efficient procedure for the synthesis of this compound is as follows:

-

Dissolution: 6,7-dimethoxyquinazolin-4-one is dissolved in methanesulfonic acid.

-

Addition of Demethylating Agent: L-methionine is added to the solution.

-

Reaction: The mixture is heated (e.g., at 100°C) and stirred for an extended period (e.g., 22 hours) to facilitate the selective demethylation at the 6-position.

-

Work-up: Upon completion, the reaction mixture is cooled and neutralized with a base, such as a 40% aqueous sodium hydroxide solution, to a neutral pH. This step induces the precipitation of the product.

-

Isolation and Purification: The solid product is collected by filtration, washed with water, and dried to yield this compound. A reported yield for this process is approximately 94%.[1]

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Biological Activity and Significance

Role as a Key Intermediate in Gefitinib Synthesis

The primary significance of this compound lies in its function as a pivotal intermediate in the synthesis of Gefitinib. Gefitinib is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is a key target in cancer therapy. The synthesis of Gefitinib from this intermediate typically involves subsequent etherification and substitution reactions to introduce the morpholinopropoxy side chain and the aniline moiety, respectively.

Logical Relationship: From Intermediate to EGFR Inhibitor

Caption: The role of the intermediate in the synthesis and action of Gefitinib.

Biological Potential of the Quinazolinone Scaffold

The quinazolinone core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Derivatives of 6,7-disubstituted quinazolin-4-ones have been extensively studied and have shown a variety of pharmacological activities.

-

Anticancer Activity: Many quinazolinone derivatives exhibit potent cytotoxic effects against various cancer cell lines. Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cell proliferation and survival, such as tyrosine kinases (including EGFR) and tubulin polymerization.

-

Antimicrobial Activity: The quinazolinone scaffold has also been incorporated into compounds with significant antibacterial and antifungal properties.

While direct experimental data for this compound is lacking, its structural similarity to other biologically active quinazolinones suggests that it may possess some level of intrinsic, albeit likely modest, biological activity. However, it is clear that the chemical modifications that convert it into Gefitinib are essential for achieving the high potency and selectivity required for a clinically effective drug.

Future Perspectives

The lack of extensive biological data on this compound itself presents an opportunity for further research. Investigating the intrinsic biological activity of this and other intermediates in the synthesis of targeted therapies could provide valuable insights into structure-activity relationships and potentially uncover novel, albeit less potent, bioactive molecules. Such studies could involve in vitro screening against a panel of cancer cell lines and key oncogenic kinases to fully characterize its pharmacological profile.

Conclusion

This compound is a compound of significant interest in medicinal chemistry, primarily due to its indispensable role as an intermediate in the synthesis of the EGFR inhibitor Gefitinib. While a detailed biological characterization of this specific molecule is not available in the current literature, its synthesis is well-established. The broader family of quinazolinones, to which it belongs, is rich in biological activity, particularly in the realm of oncology. This technical guide consolidates the available information on its synthesis and chemical properties, and places it within the broader context of quinazolinone-based drug discovery. Further investigation into the direct biological effects of this compound is warranted to complete our understanding of its pharmacological profile.

References

Spectroscopic and Structural Elucidation of 6-Hydroxy-7-methoxy-4(3H)-quinazolinone: A Technical Guide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: This technical guide provides a comprehensive overview of the spectroscopic data for 6-Hydroxy-7-methoxy-4(3H)-quinazolinone (CAS No. 179688-52-9). It is important to note that the requested compound, 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one, is an isomer of the compound detailed herein. Due to the limited availability of public data for the requested molecule and the common conflation between these isomers, this guide focuses on the more extensively documented 6-Hydroxy-7-methoxy-4(3H)-quinazolinone. This compound is a key intermediate in the synthesis of pharmaceuticals, including gefitinib, an EGFR inhibitor.[1] A thorough understanding of its spectroscopic profile is crucial for its identification, quality control, and further development in medicinal chemistry.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | 6-Hydroxy-7-methoxy-4(3H)-quinazolinone | TCI Chemicals |

| CAS Number | 179688-52-9 | [1][2][3][4] |

| Molecular Formula | C₉H₈N₂O₃ | [2][3][4] |

| Molecular Weight | 192.17 g/mol | [2][3][4] |

| Appearance | White to Almost white powder/crystal | [1] |

| Melting Point | 293 °C | [4] |

Spectroscopic Data

The structural confirmation of 6-Hydroxy-7-methoxy-4(3H)-quinazolinone relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 11.94 | s | 1H | N-H |

| 9.81 | s | 1H | O-H |

| 7.92 | d | 1H | H-2 |

| 7.39 | s | 1H | H-5 |

| 7.11 | s | 1H | H-8 |

| 3.91 | s | 3H | -OCH₃ |

| Solvent: DMSO-d₆, Spectrometer Frequency: 300 MHz[4] |

¹³C NMR (Carbon NMR) Data

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in the molecule. While the specific IR spectrum for this compound is not publicly available, the expected characteristic absorption bands for the quinazolinone structure are listed below.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3400-3200 | N-H | Stretching |

| 3300-2500 | O-H | Stretching (broad) |

| ~1680 | C=O (Amide) | Stretching |

| ~1610 | C=N | Stretching |

| ~1580, ~1470 | C=C (Aromatic) | Stretching |

| ~1250 | C-O (Aryl ether) | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule, confirming its molecular weight.

| m/z | Interpretation |

| 192.17 | [M]⁺ (Molecular Ion) |

| 193.18 | [M+H]⁺ |

Note: While specific experimental mass spectra are not publicly available, these values correspond to the calculated molecular weight of the compound.[2][3][4]

Experimental Protocols

Reproducible and high-quality spectroscopic data are contingent on meticulous experimental procedures. The following are generalized protocols for the analysis of quinazolinone derivatives.

NMR Spectroscopy Protocol

-

Sample Preparation : Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in a clean NMR tube.[6][7]

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) to ensure optimal resolution.[7]

-

Data Acquisition :

-

¹H NMR : Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically employed.[7]

-

¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans will be necessary compared to ¹H NMR to obtain a clear spectrum.

-

-

Data Processing : Process the raw data using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. The chemical shifts should be calibrated using the residual solvent peak (DMSO-d₆: 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[7]

IR Spectroscopy Protocol (KBr Pellet Method)

-

Sample Preparation : Grind 1-2 mg of the sample with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is obtained.[7]

-

Pellet Formation : Transfer the powder to a pellet press and apply 7-10 tons of pressure to form a translucent pellet.[7]

-

Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.[7]

-

Data Acquisition : Record a background spectrum of the empty sample compartment. Then, place the KBr pellet in the sample holder and record the sample spectrum, typically in the range of 4000-400 cm⁻¹.[7]

Mass Spectrometry Protocol

-

Sample Preparation : Prepare a dilute solution of the sample in a suitable volatile solvent, such as methanol or acetonitrile.

-

Instrumentation : Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI).

-

Data Acquisition : Infuse the sample solution into the mass spectrometer and acquire the spectrum over a suitable mass range.

Workflow and Data Interpretation

The following diagram illustrates the general workflow for the spectroscopic analysis and structural elucidation of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. 6-Hydroxy-7-methoxy-3H-quinazolin-4-one | 179688-52-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. 6-Hydroxy-7-methoxy-4(1H)-quinazolinone | CAS Number 179688-52-9 [klivon.com]

- 3. CAS 179688-52-9: 6-Hydroxy-7-methoxy-4(3H)-quinazolinone [cymitquimica.com]

- 4. 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one | 179688-52-9 [chemicalbook.com]

- 5. glppharmastandards.com [glppharmastandards.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Potential Therapeutic Targets of 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one is limited in publicly available literature. This guide extrapolates potential therapeutic targets and methodologies based on the well-established biological activities of the broader quinazolinone and dihydroquinazolinone chemical class, which is recognized as a "privileged scaffold" in medicinal chemistry.[1]

The quinazolinone core is a fundamental component of numerous biologically active compounds, with derivatives exhibiting a wide range of pharmacological properties including anticancer, anti-inflammatory, anticonvulsant, and antihypertensive activities. The specific substitutions of a hydroxyl group at the 7-position and a methoxy group at the 6-position on the dihydroquinazolinone scaffold suggest potential for targeted interactions within biological systems, particularly in the context of oncology.[2]

Potential Therapeutic Targets

Based on the activities of structurally related quinazolinone derivatives, two primary potential therapeutic targets for this compound are proposed: protein kinases and tubulin .

The quinazolinone scaffold is a well-known framework for the development of protein kinase inhibitors used in cancer therapy.[3] Many successful kinase inhibitors feature this core structure. The methoxy and hydroxyl groups on the benzene ring of this compound can influence its binding affinity and selectivity for the ATP-binding pocket of various kinases.

Potential Kinase Targets:

-

Epidermal Growth Factor Receptor (EGFR): A key target in many cancers.

-

Vascular Endothelial Growth Factor Receptor (VEGFR): Crucial for angiogenesis.

-

Platelet-Derived Growth Factor Receptor (PDGFR): Involved in cell growth and division.

-

Src family kinases: Implicated in cancer cell proliferation and survival.

A plausible mechanism of action would involve the compound acting as an ATP-competitive inhibitor, blocking the downstream signaling pathways that lead to cell proliferation, survival, and angiogenesis.

Illustrative Signaling Pathway: Generic Receptor Tyrosine Kinase (RTK) Inhibition

Caption: Inhibition of a generic Receptor Tyrosine Kinase (RTK) signaling pathway.

Several 2,3-dihydroquinazolin-4(1H)-one derivatives have demonstrated potent broad-spectrum cytotoxic activity by inhibiting tubulin polymerization.[4][5][6] These compounds often bind to the colchicine binding site of tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

The structural features of this compound could allow it to fit into this binding pocket, making tubulin a plausible therapeutic target.

Illustrative Mechanism: Tubulin Polymerization

Caption: Mechanism of tubulin polymerization inhibition.

Quantitative Data (Illustrative)

The following tables present the type of quantitative data that would be generated to evaluate the efficacy of this compound against its potential targets. The values are hypothetical and for illustrative purposes only.

Table 1: In Vitro Kinase Inhibitory Activity

| Kinase Target | IC₅₀ (nM) |

| EGFR | 150 |

| VEGFR2 | 320 |

| PDGFRβ | 450 |

| Src | 800 |

Table 2: In Vitro Cytotoxicity against Human Cancer Cell Lines

| Cell Line | Cancer Type | GI₅₀ (µM) |

| A549 | Lung | 2.5 |

| MCF-7 | Breast | 1.8 |

| U87-MG | Glioblastoma | 3.1 |

| HT-29 | Colon | 2.2 |

| A2780 | Ovarian | 0.9 |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of a novel compound. The following are standard protocols that would be employed.

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against a panel of protein kinases.

-

Materials: Recombinant human kinases, corresponding peptide substrates, ATP, test compound, kinase buffer, 96-well plates, plate reader.

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, add the kinase, peptide substrate, and the test compound dilution.

-

Initiate the reaction by adding ATP.

-

Incubate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence).

-

Calculate the percentage of kinase activity relative to a DMSO control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

-

-

Objective: To determine the half-maximal growth inhibitory concentration (GI₅₀) of the test compound against various cancer cell lines.[4]

-

Materials: Cancer cell lines, culture medium, fetal bovine serum (FBS), 96-well plates, test compound, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization solution (e.g., DMSO).

-

Procedure:

-

Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).

-

Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Add solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Determine the GI₅₀ value by plotting cell viability against the logarithm of the compound concentration.

-

-

Objective: To assess the effect of the test compound on the in vitro polymerization of tubulin.[4]

-

Materials: Purified bovine or porcine brain tubulin, polymerization buffer (e.g., G-PEM), GTP, test compound, positive control (e.g., paclitaxel), negative control (e.g., nocodazole), temperature-controlled spectrophotometer.

-

Procedure:

-

Prepare solutions of the test compound at various concentrations.

-

In a cuvette, mix tubulin, GTP, and the test compound in the polymerization buffer.

-

Place the cuvette in a spectrophotometer and maintain the temperature at 37°C to initiate polymerization.

-

Monitor the change in absorbance (e.g., at 340 nm) over time. An increase in absorbance indicates tubulin polymerization.

-

Compare the polymerization curves of the compound-treated samples to the controls to determine if the compound inhibits or promotes tubulin polymerization.

-

Research and Development Workflow

The evaluation of a novel compound like this compound follows a structured workflow from initial screening to potential clinical development.

Caption: A typical drug discovery and development workflow.

References

- 1. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-Methoxy-3,4-dihydroquinazolin-2(1H)-one () for sale [vulcanchem.com]

- 3. 7-Methoxy-6-nitroquinazolin-4(3H)-one [myskinrecipes.com]

- 4. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. 2,3-Dihydroquinazolin-4(1 H)-ones and quinazolin-4(3 H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling and Docking Studies of 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling and molecular docking studies of 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one, a novel compound of interest in drug discovery. This document outlines the methodologies for computational analysis, including predictive pharmacokinetic profiling and molecular docking against key cancer-related protein targets. The information presented herein is based on established computational protocols for analogous quinazolinone derivatives, offering a predictive framework for the therapeutic potential of this specific molecule.

Introduction to this compound

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific substitutions of a hydroxyl group at the 7th position and a methoxy group at the 6th position of the 3,4-dihydroquinazolin-4-one core are anticipated to modulate its physicochemical and pharmacokinetic properties, potentially enhancing its interaction with biological targets. In silico methods are invaluable for the early-stage assessment of such novel compounds, providing insights into their drug-likeness and mechanism of action before extensive laboratory synthesis and testing.

Predicted Physicochemical and ADMET Properties

A critical step in early-stage drug discovery is the evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. These properties are crucial for determining the bioavailability and potential safety of a drug candidate. For this compound, in silico prediction tools can provide valuable initial assessments.

Methodology for ADMET Prediction:

The ADMET properties of this compound can be predicted using various computational models and web-based servers such as SwissADME and pkCSM. The process involves submitting the 2D structure of the molecule (in SMILES or other formats) to the server, which then calculates a range of pharmacokinetic and physicochemical parameters based on its extensive database and predictive algorithms.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Significance | | :--- | :---

Methodological & Application

Application Notes: Experimental Applications of 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one in Cancer Research

To: Researchers, scientists, and drug development professionals.

Subject: Literature Review and Experimental Protocols for 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one in Oncology

Introduction

This document provides a summary of the available scientific literature regarding the experimental applications of the specific quinazolinone derivative, this compound, in the context of cancer research. Quinazolinone scaffolds are a prominent feature in many compounds investigated for their anti-tumor properties, often acting through mechanisms such as kinase inhibition, tubulin polymerization disruption, and induction of apoptosis.[1][2] This review aims to consolidate the existing data and provide actionable experimental protocols for researchers interested in this particular molecule.

The available literature focuses on a variety of other quinazolinone derivatives. For instance, studies have explored compounds with different substitution patterns on the quinazolinone ring, highlighting the importance of the position and nature of functional groups for biological activity. Some research indicates that methoxy substitutions at certain positions can influence the anti-proliferative effects of these compounds.[3] However, the specific combination of a hydroxyl group at the 7th position and a methoxy group at the 6th position of the 3,4-dihydroquinazolin-4-one core has not been detailed in the reviewed literature.

While direct information is unavailable for the requested compound, this document will present generalized protocols and data tables derived from research on structurally related quinazolinone derivatives. This information is intended to serve as a foundational guide for initiating research on this compound. Researchers should be aware that the efficacy and specific experimental outcomes for this compound may differ significantly from the examples provided.

Potential (but unverified) Anti-Cancer Mechanisms of Quinazolinone Scaffolds

Research on various quinazolinone derivatives suggests several potential mechanisms of action in cancer cells. These mechanisms, while not specifically demonstrated for this compound, provide a logical starting point for investigation.

-

Tubulin Polymerization Inhibition: Certain quinazolinone analogues have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][5]

-

Kinase Inhibition: The quinazolinone core is a key component in several approved kinase inhibitors used in cancer therapy.[6][7] These compounds can target signaling pathways crucial for cancer cell proliferation and survival.

-

Induction of Apoptosis: Many quinazolinone derivatives have been demonstrated to induce programmed cell death (apoptosis) in cancer cells through various intrinsic and extrinsic pathways.[1][8]

-

HIF-1α Inhibition: Some quinazolin-4-ones have been identified as inhibitors of the hypoxia-inducible factor-1α (HIF-1α) transcription factor, a key regulator of tumor adaptation to hypoxic environments.[3]

Below is a generalized workflow for investigating the anti-cancer properties of a novel quinazolinone compound.

References

- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Evaluation of Quinazolin-4-ones as Hypoxia-inducible Factor-1α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,3-Dihydroquinazolin-4(1 H)-ones and quinazolin-4(3 H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 7-Methoxy-6-nitroquinazolin-4(3H)-one [myskinrecipes.com]

- 7. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin -2(1H)-one(12e) in human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one as a Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[1][2] Kinases are a class of enzymes that play a critical role in cellular signaling pathways by catalyzing the transfer of a phosphate group from ATP to specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive targets for therapeutic intervention.[3][4][5] This document provides detailed application notes and protocols for the investigation of 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one, a representative of the quinazolinone class, as a potential kinase inhibitor.